
diABZI STING agonist-1
Overview
Description
diABZI STING agonist-1 is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound is known for its ability to induce the secretion of type-I interferons and pro-inflammatory cytokines, making it a promising candidate for cancer immunotherapy and antiviral treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: diABZI STING agonist-1 is synthesized through a series of small molecule amidobenzimidazoles (ABZI). The development process involves identifying effective ABZI molecules that compete with classical STING agonists like 2’3’-cGAMP. Two molecules of the lead compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the compound in a lyophilized form. The product is then resuspended in endotoxin-free water to obtain a stock solution. This method ensures the stability and purity of the compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: diABZI STING agonist-1 undergoes various chemical reactions, including activation of the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines .
Common Reagents and Conditions: The compound is typically used in concentrations ranging from 0.01 to 30 µM in cellular assays. It demonstrates high selectivity against more than 350 kinases tested .
Major Products Formed: The major products formed from the reactions involving this compound include type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune response modulation .
Scientific Research Applications
diABZI STING agonist-1 has a wide range of scientific research applications:
Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.
Antiviral Treatments: Shows promise against SARS-CoV-2 variants by stimulating the production of type-I interferons and pro-inflammatory cytokines.
Innate Immune Response: Activates the TBK1-IRF3 pathway, leading to the production of interferons and cytokines that enhance the immune response.
Mechanism of Action
diABZI STING agonist-1 exerts its effects by activating the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway. The compound binds to the STING homodimer in its open conformation, which is different from the closed conformation required by classical STING agonists .
Comparison with Similar Compounds
- 2’3’-cGAMP
- Cridanimod
- C-176
- STING-IN-2
- STING-IN-3
Uniqueness: diABZI STING agonist-1 is unique due to its non-nucleotide-based structure, which provides increased bioavailability and different physicochemical properties compared to classical cyclic dinucleotide (CDN) STING agonists. This uniqueness allows for more options in clinical development for various conditions, including cancer and viral infections .
Biological Activity
diABZI STING agonist-1 is a potent non-nucleotide-based compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article provides a comprehensive overview of the biological activity of diABZI, including its mechanisms of action, effects on immune responses, and therapeutic potential.
diABZI activates the STING pathway by inducing the dimerization and phosphorylation of STING, leading to the activation of downstream signaling cascades involving TBK1 and IRF3. This results in the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike traditional cyclic dinucleotide (CDN) STING agonists, diABZI maintains an open conformation during activation, which may enhance its bioavailability and efficacy .
Key Biological Activities
-
Cytokine Induction :
- IFN-β Production : diABZI induces significant secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 130 nM .
- Pro-inflammatory Cytokines : It increases serum levels of IL-6, TNF, and KC/GROα in wild-type mice but not in STING-deficient mice, confirming its STING-dependent action .
- Antiviral Activity :
-
Antitumor Effects :
- In a CT26 murine colorectal cancer model, administration of diABZI at a dose of 3 mg/kg significantly decreased tumor volume and improved survival rates . Additionally, it enhances T cell cytotoxicity against tumor cells by improving antigen presentation and T cell receptor (TCR) signaling pathways .
Case Studies
Several studies have highlighted the efficacy of diABZI in various contexts:
- Acute Myeloid Leukemia (AML) : In ex vivo testing on 18 primary specimens from AML patients, diABZI showed activity as a single agent in 16 cases, with marked efficacy in 11 cases (IC50 <100 nM). The addition of venetoclax enhanced the cytotoxic effect against resistant AML cells .
- Lung Inflammation Models : Administration of diABZI induced acute neutrophilic inflammation and PANoptosis in lung tissue, characterized by cell death mechanisms including apoptosis and necroptosis. This inflammatory response was linked to DNA release from dying cells, which further activated immune responses through cGAS and other DNA sensors .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the mechanism of action of diABZI STING agonist-1 in activating the STING pathway?
this compound binds to STING, inducing its dimerization and subsequent phosphorylation of TBK1 and IRF3. This triggers a type I interferon (IFN) response, which activates downstream antiviral and antitumor immune pathways. Key validation methods include Western blotting for phosphorylated IRF3 and STING dimerization assays .
Q. What experimental models are commonly used to study this compound’s antitumor effects?
Preclinical models include:
- Burkitt lymphoma : Adoptive transfer of hematopoietic stem/progenitor cells (HSPCs) overexpressing oncogenes (e.g., c-Myc) to study tumor suppression via p53 activation .
- Colorectal cancer (CT-26) : Syngeneic mouse models for evaluating tumor growth inhibition and survival rates post-intravenous diABZI administration .
- In vitro systems : Primary human respiratory epithelial cells for antiviral studies .
Q. What are the standard protocols for in vitro administration of this compound?
- Solubility : Prepare stock solutions in DMSO (95 mg/mL) or water (25 mg/mL) with low-frequency sonication to ensure dissolution .
- Dosing : Use EC50 values of 130 nM (human) and 186 nM (mouse) for STING activation. Validate efficacy via IFN-β ELISA or qPCR for ISG15/IFIT1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in diABZI’s dual role in promoting apoptosis and cell proliferation?
In Burkitt lymphoma, diABZI represses Fbw7, stabilizing c-Myc (pro-proliferation) while activating p53 (pro-apoptosis). To dissect these effects:
- Perform dose-response assays to identify thresholds for apoptosis vs. proliferation.
- Use p53-knockout models to isolate c-Myc-driven proliferation .
- Analyze cell cycle markers (e.g., cyclin D1) and apoptosis markers (e.g., cleaved caspase-3) in parallel .
Q. What strategies enhance diABZI’s efficacy in combination therapies?
- DNA-PK inhibition : Co-treatment with NU7441 enhances STING activation by blocking DNA-PKcs-mediated suppression of TBK1/IRF3 phosphorylation, increasing IFN-β and ISG expression .
- Checkpoint inhibitors : Combine with anti-PD-1/PD-L1 to augment T-cell responses in immunologically "cold" tumors .
Q. How does diABZI’s pharmacokinetic profile influence experimental design?
- Half-life : 1.4 hours in mice, requiring intermittent dosing (e.g., days 1, 4, 8) to maintain therapeutic concentrations .
- Tissue specificity : Monitor splenic 18F-FDG uptake via PET imaging to track immune activation dynamics, as serum IFN-β levels decline rapidly post-administration .
Q. What methods validate STING activation specificity in diABZI-treated models?
- Surface plasmon resonance (SPR) : Measure binding kinetics to human STING isoforms .
- STING-knockout cells : Confirm loss of IFN response in CRISPR-edited models .
- Cross-species validation : Test EC50 differences between human (130 nM) and mouse (186 nM) STING .
Q. Data Analysis & Technical Challenges
Q. How should researchers address variability in diABZI’s antiviral effects across SARS-CoV-2 variants?
- Variant-specific assays : Compare diABZI’s inhibition of viral replication in B.1.351 (South African) vs. ancestral strains using primary airway epithelial cells .
- NF-κB pathway analysis : Quantify IL-6/TNF-α suppression via luciferase reporters or multiplex cytokine arrays .
Q. What are the limitations of using diABZI in long-term in vivo studies?
- Toxicity : Monitor acute respiratory distress syndrome (ARDS) risk via histopathology in lung tissues .
- Immune exhaustion : Track CD8+ T-cell dysfunction via PD-1/TIM-3 expression in chronic dosing regimens .
Q. Methodological Resources
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMVXWAHNTPRF-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N13O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138498-18-5 | |
Record name | Diabzi sting agonist-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIABZI STING AGONIST-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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